![molecular formula C17H12F2N2O2 B6431180 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide CAS No. 1903231-59-3](/img/structure/B6431180.png)
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide
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Overview
Description
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of 2,6-difluorobenzoyl chloride with 2-(furan-2-yl)pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it suitable for drug development, particularly in targeting specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit c-Kit kinase, which is crucial in certain types of cancers .
- Anti-inflammatory Properties : The furan and pyridine moieties can contribute to anti-inflammatory effects, potentially making this compound useful in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Biochemical Research
The ability of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide to interact with various biomolecules opens avenues for biochemical studies.
- Enzyme Inhibition Studies : The compound can be used to investigate its effects on enzyme activity, particularly those involved in metabolic pathways. This could lead to insights into how modifications of the compound affect binding affinity and inhibition rates.
Material Science
Due to its unique chemical structure, this compound could also find applications beyond biological systems.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide: Similar structure but with a thiophene ring instead of a furan ring.
2,6-difluoro-N-{[2-(pyridin-4-yl)pyridin-4-yl]methyl}benzamide: Contains an additional pyridine ring.
Uniqueness
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is unique due to the presence of both fluorine atoms and a furan ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Biological Activity
2,6-Difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and cell proliferation .
- Receptor Interaction : The presence of the pyridine and furan moieties suggests potential interactions with various receptors, possibly influencing signaling pathways related to cancer and inflammation .
- Antiviral Activity : Some derivatives of furan-containing compounds have demonstrated inhibitory effects against viral proteases, indicating a potential application in antiviral therapies .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the expected effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
A notable study highlighted the use of furan-containing derivatives in inhibiting SARS-CoV-2 main protease (Mpro). Compounds structurally similar to this compound exhibited significant inhibitory activity with low cytotoxicity, making them promising candidates for further development .
Another research effort focused on the design and synthesis of benzamide derivatives for cancer therapy. These studies revealed that modifications in the chemical structure could enhance potency against specific cancer targets, suggesting a similar pathway for optimizing this compound .
Properties
IUPAC Name |
2,6-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-12-3-1-4-13(19)16(12)17(22)21-10-11-6-7-20-14(9-11)15-5-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELCIYSZMJXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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